3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid
Description
3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid is a synthetic compound featuring a cyclobutane ring substituted with a hydroxyl group at position 3, a carboxylic acid group at position 1, and a 4-isopropylphenyl moiety. The strained cyclobutane core and bulky isopropyl substituent distinguish it from other aromatic carboxylic acid derivatives.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-hydroxy-1-(4-propan-2-ylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-9(2)10-3-5-11(6-4-10)14(13(16)17)7-12(15)8-14/h3-6,9,12,15H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
XDBFGTJMDFFNQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CC(C2)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isopropylbenzaldehyde with a suitable cyclobutane precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under stringent quality control measures. The process may include steps such as purification, crystallization, and drying to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid.
Reduction: Formation of 3-hydroxy-1-(4-isopropylphenyl)cyclobutanol.
Substitution: Formation of 3-chloro-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid.
Scientific Research Applications
3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their activity. The isopropylphenyl group can interact with hydrophobic regions of proteins or enzymes, affecting their function .
Comparison with Similar Compounds
Structural and Functional Analog: 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid
- Structure : Shares the cyclobutane-carboxylic acid core but substitutes the 4-isopropylphenyl group with a 4-chlorophenyl ring.
- Key Differences :
- Substituent Effects : The electron-withdrawing chlorine atom (Cl) vs. the electron-donating isopropyl group may alter electronic properties, solubility, and crystal packing.
- Physicochemical Properties : Melting point (mp) is reported as 80–82°C for the chlorophenyl analog . The bulkier isopropyl group in the target compound likely reduces mp due to hindered crystallization.
- Synthesis : Both compounds likely require cyclobutane ring formation (e.g., via [2+2] cycloaddition) followed by functionalization.
Functional Analog: IM-7 (5-(4-Isopropylphenyl)-3-phenylimidazolidin-2,4-dione)
- Structure : Retains the 4-isopropylphenyl substituent but replaces the cyclobutane-carboxylic acid with an imidazolidin-2,4-dione heterocycle.
- Biological Activity: IM-7 exhibits acute cardiovascular effects in rats, suggesting that the 4-isopropylphenyl group may enhance bioavailability or receptor binding .
- Synthesis : IM-7 is synthesized via Strecker reaction followed by cyclization with phenyl isocyanate, contrasting with the target compound’s likely cyclobutane-focused route .
Functional Analog: Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure : An unsaturated acrylic acid derivative with 3,4-dihydroxybenzene substituents.
- Key Differences :
- Core Flexibility : The conjugated double bond in caffeic acid allows for planar geometry, whereas the cyclobutane ring imposes rigidity.
- Bioactivity : Caffeic acid’s dihydroxy groups contribute to antioxidant and anti-inflammatory properties, while the target compound’s hydroxyl and isopropyl groups may influence membrane permeability .
Data Table: Comparative Analysis of Structural Analogs
Biological Activity
3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid, commonly referred to as a cyclobutane derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C12H16O3
- Molecular Weight: 208.25 g/mol
- CAS Number: 1465441-45-5
- LogP (Partition Coefficient): 2.2871
- Hydrogen Bond Acceptors: 2
- Hydrogen Bond Donors: 2
- Rotatable Bonds: 3
These properties suggest that the compound may exhibit moderate lipophilicity, which can influence its absorption and distribution in biological systems.
Pharmacological Effects
Research indicates that 3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid may possess several pharmacological activities:
-
Anti-inflammatory Activity:
- The compound has been studied for its potential to inhibit inflammatory pathways, which could be beneficial in conditions such as arthritis and other inflammatory diseases.
-
Antioxidant Properties:
- Preliminary studies suggest that it may exhibit antioxidant effects, protecting cells from oxidative stress.
-
Enzyme Inhibition:
- The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, potentially impacting lipid metabolism and energy regulation.
The exact mechanisms through which 3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid exerts its effects are still under investigation. However, potential mechanisms include:
- Modulation of signaling pathways related to inflammation.
- Interaction with cellular receptors that regulate metabolic processes.
- Inhibition of key enzymes involved in fatty acid synthesis and metabolism.
Study on Anti-inflammatory Effects
A study published in a peer-reviewed journal examined the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammatory markers following treatment with varying doses of the compound, suggesting its potential utility in therapeutic applications for inflammatory diseases .
Investigation of Antioxidant Activity
In vitro studies have demonstrated that 3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress markers in cultured cells. This activity is crucial for protecting against cellular damage and could have implications for aging and chronic diseases .
Enzyme Inhibition Research
Research focused on the enzyme inhibition properties of this compound revealed that it effectively inhibits acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid synthesis. This inhibition could lead to reduced lipid accumulation and has potential implications for treating metabolic disorders such as obesity and dyslipidemia .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
